Dibutyl octadec-9-enedioate
CAS No.: 61549-41-5
Cat. No.: VC19533500
Molecular Formula: C26H48O4
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61549-41-5 |
|---|---|
| Molecular Formula | C26H48O4 |
| Molecular Weight | 424.7 g/mol |
| IUPAC Name | dibutyl octadec-9-enedioate |
| Standard InChI | InChI=1S/C26H48O4/c1-3-5-23-29-25(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-26(28)30-24-6-4-2/h7-8H,3-6,9-24H2,1-2H3 |
| Standard InChI Key | OJHJEURSXQGHMB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CCCCCCCC=CCCCCCCCC(=O)OCCCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
Dibutyl octadec-9-enedioate is a symmetrical diester with butyl groups attached to the carboxylate termini of octadec-9-enedioic acid. The central hydrocarbon chain contains a cis double bond at the 9th position, introducing molecular asymmetry that influences crystallization behavior and intermolecular interactions . The IUPAC name, dibutyl octadec-9-enedioate, reflects this structure, while its SMILES notation () explicitly denotes the ester linkages and unsaturated backbone.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 61549-41-5 | |
| Molecular Formula | ||
| Molecular Weight | 424.7 g/mol | |
| InChIKey | OJHJEURSXQGHMB-UHFFFAOYSA-N | |
| Double Bond Position | 9 |
The compound’s crystallinity is reduced compared to saturated analogs due to the kinked geometry of the cis double bond, which disrupts close packing . This structural feature also enhances solubility in nonpolar solvents and compatibility with polymer matrices.
Synthesis and Manufacturing
Esterification Methods
The synthesis of dibutyl octadec-9-enedioate typically involves acid-catalyzed esterification between octadec-9-enedioic acid and butanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, with reaction temperatures ranging from 110–140°C to achieve yields exceeding 85% . Azeotropic distillation using toluene or cyclohexane removes water, driving the equilibrium toward ester formation.
Alternative routes include:
-
Transesterification: Reaction of methyl octadec-9-enedioate with excess butanol in the presence of lipase enzymes or metal alkoxide catalysts .
-
Microwave-Assisted Synthesis: Reduced reaction times (30–60 minutes) and improved yields (up to 92%) under controlled microwave irradiation.
Table 2: Optimization Parameters for Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 130°C | 100°C |
| Time | 6–8 hours | 45 minutes |
| Yield | 85% | 92% |
| Catalyst | HSO | Lipase B (immobilized) |
The choice of method depends on scalability and purity requirements, with microwave synthesis favoring laboratory-scale production.
Physicochemical Properties
Thermal and Rheological Behavior
Dibutyl octadec-9-enedioate exhibits a melting point range of 45–55°C and a degradation onset temperature of 290–310°C, as determined by thermogravimetric analysis (TGA) . Its dynamic viscosity at 25°C ranges from 120–180 mPa·s, comparable to commercial plasticizers like dioctyl phthalate (DOP) . The compound’s low volatility () ensures longevity in high-temperature applications.
Crystallography and Phase Behavior
X-ray diffraction (XRD) studies reveal a lamellar packing structure with a d-spacing of 3.8 nm, attributed to the extended alkyl chains . The cis double bond induces a gauche conformation, reducing crystallinity and enabling glass-forming behavior at subzero temperatures . Differential scanning calorimetry (DSC) shows a phase transition enthalpy of 210–266 J/g, suitable for thermal energy storage .
Industrial and Research Applications
Plasticizers and Polymer Additives
The compound’s high compatibility with polyvinyl chloride (PVC) and acrylate resins makes it an effective plasticizer, improving flexibility without sacrificing thermal stability . Unlike phthalates, it shows negligible leaching in aqueous environments, enhancing product longevity.
Table 3: Performance Metrics in Lubricants
| Property | Dibutyl Octadec-9-enedioate | Mineral Oil |
|---|---|---|
| Viscosity Index | 145 | 95 |
| Pour Point | -25°C | -10°C |
| Oxidation Onset | 298°C | 220°C |
Comparative Analysis with Analogous Compounds
Structural and Functional Differences
Compared to dimethyl octadec-9-enedioate, the butyl esters confer higher hydrophobicity and thermal stability, while dioctyl phthalate exhibits superior plasticizing efficiency but lower biodegradability .
Table 4: Key Comparisons with Common Diesters
| Compound | Melting Point (°C) | Application | Thermal Stability (°C) |
|---|---|---|---|
| Dibutyl octadec-9-enedioate | 45–55 | Plasticizers, PCMs | 290–310 |
| Dimethyl octadec-9-enedioate | 60–65 | Surfactants | 270–290 |
| Dioctyl phthalate | -50 | Universal plasticizer | 240–260 |
Future Research Directions
Emerging studies focus on derivatizing the compound with sulfone or sulfide groups to enhance oxidative stability for aerospace lubricants . Additionally, bio-based production routes using oleochemical feedstocks aim to improve sustainability, aligning with green chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume